アルサニリデン鉄

説明

Iron arsenide (FeAs) is a useful research compound. Its molecular formula is AsFe and its molecular weight is 130.77 g/mol. The purity is usually 95%.

The exact mass of the compound Iron arsenide (FeAs) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iron arsenide (FeAs) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron arsenide (FeAs) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

超伝導体

鉄砒素(FeAs)単層は、鉄系超伝導体の構築における重要な構成要素として知られています . 超伝導体は電気抵抗がゼロであるため、送電、磁気共鳴画像法(MRI)、量子コンピューティングの用途に非常に効率的です。

マルチフェロイック材料

FeAs単層は、強弾性と反強磁性を併せ持つ非常に安定したマルチフェロイック材料であると予測されています . 複数の主要な強誘電性秩序パラメータ(強磁性、強誘電性、強弾性)を示すマルチフェロイック材料は、多機能デバイスの可能性があることから大きな関心を集めています。

強弾性用途

FeAsの強弾性には、最大18%という大きな可逆弾性ひずみが伴います . 外部電場の影響を受けて形状を変えることができる強弾性材料は、アクチュエータ、センサー、エネルギーハーベスティングデバイスにおける潜在的な用途があります。

磁性材料

FeAs単層は、室温で強磁性と反強磁性を示すと予測されています . これらの特性により、磁気記憶装置、スピントロニクス、量子コンピューティングの用途に適しています。

半導体

FeAsは半導体の用途があります . 半導体は、ダイオード、トランジスタ、集積回路など、幅広い電子デバイスに使用されています。

オプトエレクトロニクス

FeAsは、レーザーや発光ダイオード(LED)に使用されています . これらのオプトエレクトロニクスデバイスは、電気通信、医療機器、家電製品に用途があります。

量子ドット

FeAsは量子ドットの製造に使用されています . 量子ドットは、量子力学的特性を持つ半導体材料の微小な粒子またはナノ結晶です。太陽電池、トランジスタ、LED、ダイオードレーザー、医療用画像ツールで使用されています。

センサー

FeAsは、光学センサーや圧力センサーに使用されています . これらのセンサーは、産業オートメーション、ロボット工学、医療機器、家電製品など、幅広い用途があります。

作用機序

Mode of Action

It’s likely that FeAs interacts with its targets in a manner that induces changes at the molecular and cellular levels

Biochemical Pathways

FeAs may influence various biochemical pathways. For instance, it has been suggested that arsenic, a component of FeAs, can be biotransformed by microbial species through various pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . These processes involve a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential

Result of Action

It’s likely that the interaction of feas with its targets and its influence on various biochemical pathways result in complex molecular and cellular effects .

Action Environment

The action, efficacy, and stability of FeAs can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other conditions can affect the action of FeAs . Understanding these influences is crucial for predicting the behavior of FeAs in different environments.

Safety and Hazards

将来の方向性

Fluorination of the FeAs monolayer can align the local moments in parallel and reorient the easy axis along the in-plane direction. As such, the fluorinated FeAs monolayer is potentially a long-sought multiferroic material that enables a strong coupling between ferroelasticity and ferromagnetism . The potassium deposition can be used as a practical experiment method for revealing the intrinsic electron structure and gap anisotropy of 122 iron-based superconductors in future studies .

生化学分析

Biochemical Properties

The biochemical properties of Iron Arsenide are largely unexplored. It has been found that Iron Arsenide monolayers exhibit metallic behavior with spin-polarized electronic band structures This suggests that Iron Arsenide could interact with various biomolecules in a unique manner, potentially influencing biochemical reactions

Molecular Mechanism

It’s known that Iron Arsenide monolayers exhibit ferroelasticity and antiferromagnetism . The ferroelasticity is attributed to a weak hybridization between Fe d and As p orbitals . The local moments of Fe atoms are oriented out-of-plane, so that the magnetic ordering is weakly coupled to the structural polarization

特性

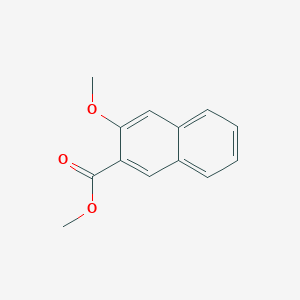

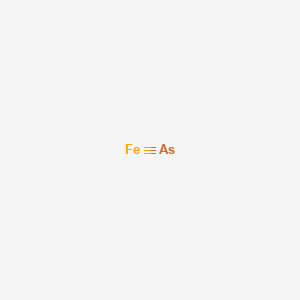

IUPAC Name |

arsanylidyneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETKVGYBAMGARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe]#[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsFe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065219 | |

| Record name | Iron arsenide (FeAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12005-88-8, 12330-50-6, 12044-16-5 | |

| Record name | Iron arsenide (Fe2As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron arsenide (Fe3As2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12330-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron arsenide (FeAs) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12044-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric arsenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron arsenide (FeAs) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron arsenide (FeAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes iron arsenide (FeAs) interesting in the field of superconductors?

A: Iron arsenide layers form the basis for a new family of high-temperature superconductors. While iron is a magnetic element typically detrimental to superconductivity, its presence in these layered structures, particularly in combination with elements like calcium and platinum, leads to unexpected and promising superconducting properties [, ].

Q2: How does platinum substitution affect superconductivity in Ca10(Fe1-xPtxAs)10(Pt3+yAs8) compounds?

A: Research indicates that platinum substitution for iron in the iron arsenide layer negatively impacts the critical temperature (Tc) for superconductivity in Ca10(Fe1-xPtxAs)10(Pt3+yAs8) compounds. High Tc values above 15 K are only observed when the iron arsenide layers are free of platinum substitution (x → 0) [, ]. This suggests that the presence of platinum disrupts the delicate electronic balance necessary for high-temperature superconductivity in these materials.

Q3: What is the significance of the two negatively charged layers in Ca10(Fe1-xPtxAs)10(Pt3+yAs8)?

A: The Ca10(Fe1-xPtxAs)10(Pt3+yAs8) compound is unique due to the presence of two negatively charged layers: [(FeAs)10]n- and (Pt3+yAs8)m-. These layers compete for electrons provided by calcium ions, influencing the charge doping of the crucial iron arsenide layer and ultimately affecting the superconducting transition temperature [, ].

Q4: How does electron doping affect superconductivity in the Ca10(Fe1-xPtxAs)10(Pt3+yAs8) system?

A: Researchers discovered that electron doping via lanthanum substitution in (Ca0.8La0.2)10(FeAs)10(Pt3As8) results in superconductivity at 30 K without needing significant platinum substitution []. This finding supports the importance of charge balance between the iron arsenide and platinum arsenide layers for achieving high-temperature superconductivity in these materials.

Q5: What are the potential applications of understanding charge doping in layered iron arsenide materials?

A: Understanding the intricate relationship between charge doping, platinum substitution, and superconductivity in these layered materials can guide the development of new iron-based superconductors with even higher critical temperatures. This advancement could pave the way for technological applications requiring efficient energy transmission and novel electronic devices [, ].

Q6: Can the properties of iron arsenide monolayers be manipulated?

A: Theoretical calculations suggest that fluorination of iron arsenide monolayers can alter their magnetic properties. Specifically, it can align the local magnetic moments of iron atoms in parallel and reorient the easy axis from out-of-plane to in-plane []. This finding highlights the potential for tailoring the properties of iron arsenide monolayers for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)